molecular formula C18H12N2O3S2 B3020717 N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-71-9

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B3020717
CAS No.: 361478-71-9
M. Wt: 368.43
InChI Key: QHIKWCLZHKOPRU-UHFFFAOYSA-N
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Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of a benzo[d]thiazole ring and a chromene structure

Mechanism of Action

Target of Action

The compound, also known as N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-2-carboxamide, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The primary targets of thiazole derivatives are often enzymes involved in critical biological processes .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives act as inhibitors of key enzymes, blocking their activity and disrupting the biochemical processes they control

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole-containing drugs inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation and pain, making these compounds effective as anti-inflammatory drugs .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.

Result of Action

The result of the compound’s action depends on its specific targets and mode of action. For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal functioning of the enzyme, leading to changes in the biochemical processes controlled by the enzyme . This could result in various molecular and cellular effects, such as reduced inflammation in the case of COX inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole ring, which can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions. The chromene moiety is then introduced through a cyclization reaction involving salicylaldehyde and a β-keto ester. The final step involves coupling the benzo[d]thiazole and chromene intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid)

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a benzo[d]thiazole ring and a chromene moiety, which imparts a distinct set of chemical and biological properties

Biological Activity

N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety and a chromene structure, which contributes to its diverse biological activities. The molecular formula is C18H12N2O3S2C_{18}H_{12}N_{2}O_{3}S_{2}, with a molecular weight of 368.43 g/mol. Key structural features include:

PropertyValue
CAS No. 477554-11-3
IUPAC Name N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-3-carboxamide
InChI Key JYGBLSVYXZTFMI-UHFFFAOYSA-N
SMILES CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Benzothiazole Derivative : Reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
  • Formation of Chromene Moiety : Cyclization involving salicylaldehyde and a β-keto ester.
  • Coupling Reaction : Using coupling reagents like EDCI in the presence of a base (triethylamine) to form the final compound.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes, particularly monoamine oxidase (MAO). By inhibiting MAO, the compound may increase the levels of neurotransmitters such as serotonin and dopamine, which could have implications for treating depression and other neurological disorders.

Acetylcholinesterase Inhibition

Research indicates that compounds with similar structural features exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for managing Alzheimer's disease. For instance, derivatives containing coumarin and thiazole have shown promising results in enhancing AChE inhibition, suggesting that this compound may also possess this activity .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzothiazole derivatives, including those similar to this compound. Results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in infectious diseases .

Anticancer Activity

In vitro studies have shown that compounds with the chromene structure can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways. This suggests that this compound could be explored further as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, thiazole derivatives generally exhibit moderate solubility in organic solvents while being less soluble in water. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating its therapeutic potential.

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S2/c1-24-18-20-12-7-6-10(8-16(12)25-18)19-17(22)15-9-13(21)11-4-2-3-5-14(11)23-15/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIKWCLZHKOPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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